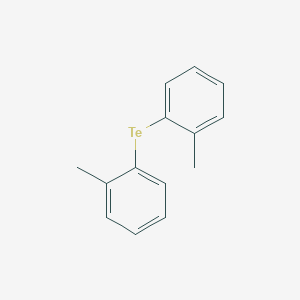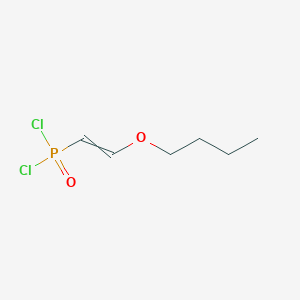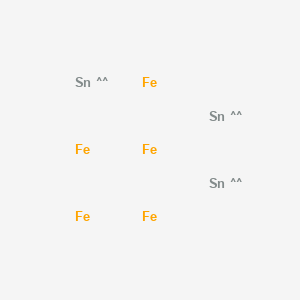
2-(2-cyanoethoxy)ethyl N-(3-chlorophenyl)carbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-cyanoethoxy)ethyl N-(3-chlorophenyl)carbamate is a chemical compound with the molecular formula C12H13ClN2O3. It is known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by the presence of a cyano group, an ethoxy group, and a chlorophenyl carbamate moiety, which contribute to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-cyanoethoxy)ethyl N-(3-chlorophenyl)carbamate typically involves the reaction of 2-(2-cyanoethoxy)ethanol with 3-chlorophenyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of a suitable solvent, such as dichloromethane, and a catalyst to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product.
化学反应分析
Types of Reactions
2-(2-cyanoethoxy)ethyl N-(3-chlorophenyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where the cyano or ethoxy groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions result in the formation of new compounds with different functional groups.
科学研究应用
2-(2-cyanoethoxy)ethyl N-(3-chlorophenyl)carbamate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 2-(2-cyanoethoxy)ethyl N-(3-chlorophenyl)carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
Chlorpropham (isopropyl N-(3-chlorophenyl)carbamate): A widely used herbicide and plant growth regulator.
2-ethoxyethyl N-(3-chlorophenyl)carbamate: Similar in structure but with an ethoxy group instead of a cyano group.
Uniqueness
2-(2-cyanoethoxy)ethyl N-(3-chlorophenyl)carbamate is unique due to the presence of both cyano and ethoxy groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
属性
CAS 编号 |
6629-50-1 |
|---|---|
分子式 |
C12H13ClN2O3 |
分子量 |
268.69 g/mol |
IUPAC 名称 |
2-(2-cyanoethoxy)ethyl N-(3-chlorophenyl)carbamate |
InChI |
InChI=1S/C12H13ClN2O3/c13-10-3-1-4-11(9-10)15-12(16)18-8-7-17-6-2-5-14/h1,3-4,9H,2,6-8H2,(H,15,16) |
InChI 键 |
KJCUVDVCHKWONW-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC(=C1)Cl)NC(=O)OCCOCCC#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



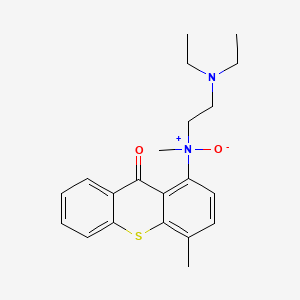
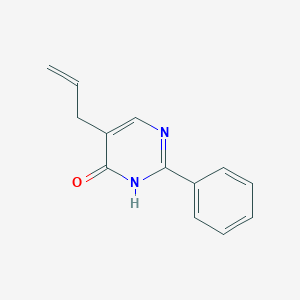
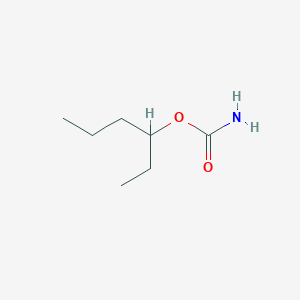
![N-[1-[1-[(4-fluorophenyl)carbamoylmethyl]benzoimidazol-2-yl]ethyl]benzamide](/img/structure/B14724909.png)


![methyl 5-[(Z)-N-hydroxy-C-methylcarbonimidoyl]-2,4-dimethyl-1H-pyrrole-3-carboxylate](/img/structure/B14724928.png)
![[3,4-Bis(propoxycarbonylamino)phenyl]arsonic acid](/img/structure/B14724931.png)

